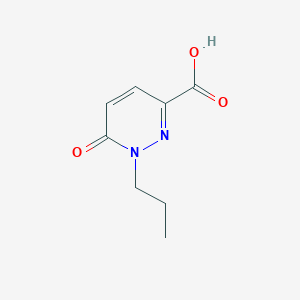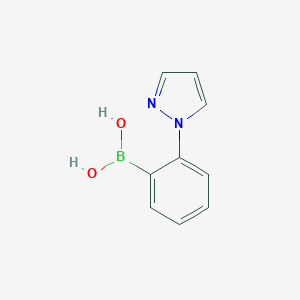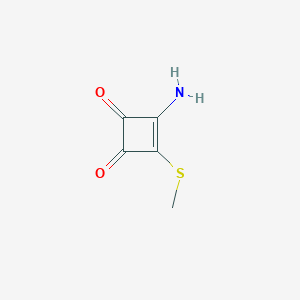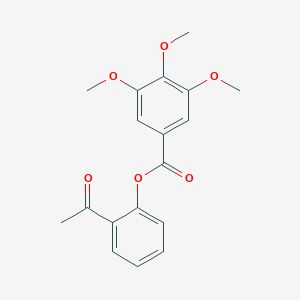![molecular formula C14H11BrN2OS B185475 N-[(4-bromophenyl)carbamothioyl]benzamide CAS No. 19249-89-9](/img/structure/B185475.png)
N-[(4-bromophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenyl)carbamothioyl]benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BPTB is a thioamide derivative that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
BPTB exerts its effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. BPTB has also been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
BPTB has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and the reduction of pain and inflammation. BPTB has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTB has several advantages and limitations for lab experiments. One of the advantages of BPTB is its high solubility in organic solvents, which makes it easy to use in various experiments. However, BPTB has some limitations, including its potential toxicity to cells and the need for further optimization of its synthesis methods to increase its yield and purity.
Direcciones Futuras
There are several future directions for the use of BPTB in scientific research. One of the most significant future directions is the development of BPTB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another future direction is the optimization of the synthesis methods of BPTB to increase its yield and purity. Additionally, further studies are needed to elucidate the mechanisms of action of BPTB and its effects on various cellular processes.
Métodos De Síntesis
BPTB can be synthesized through various methods, including the reaction of 4-bromoaniline with thiocarbonyl S-imide followed by the reaction with benzoyl chloride. Another method involves the reaction of 4-bromoaniline with carbon disulfide followed by the reaction with benzoyl chloride. These methods have been optimized to increase the yield and purity of the synthesized BPTB.
Aplicaciones Científicas De Investigación
BPTB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTB is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. BPTB has also been studied for its potential use in the treatment of cancer, where it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
Número CAS |
19249-89-9 |
|---|---|
Nombre del producto |
N-[(4-bromophenyl)carbamothioyl]benzamide |
Fórmula molecular |
C14H11BrN2OS |
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
Clave InChI |
DZERXFZLQUSBAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



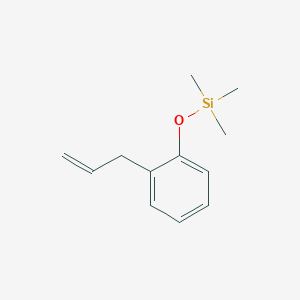
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
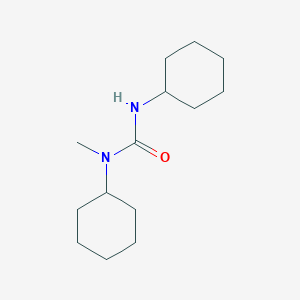

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
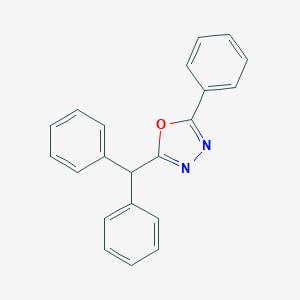

![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)

